molecular formula C11H19N3 B13283259 1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine

1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13283259
M. Wt: 193.29 g/mol
InChI Key: GHOIFTSEXONJMN-UHFFFAOYSA-N
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Description

1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a 4-methylcyclohexylmethyl group

Preparation Methods

The synthesis of 1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexylmethanol and 3-aminopyrazole.

    Reaction Conditions: The 4-methylcyclohexylmethanol is first converted to 4-methylcyclohexylmethyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The resulting 4-methylcyclohexylmethyl chloride is then reacted with 3-aminopyrazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert any carbonyl groups back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

    Biological Studies: The compound may be used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It can serve as an intermediate in the synthesis of other valuable compounds used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Methylcyclohexylamine: This compound has a similar cyclohexyl structure but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.

    4-Methylcyclohexylmethanol: This compound is a precursor in the synthesis of this compound and has different functional groups that limit its applications.

    1-(Cyclohexylmethyl)-4-methylcyclohexane: This compound has a similar cyclohexyl structure but lacks the amine and pyrazole functionalities, making it less useful in medicinal chemistry.

The uniqueness of this compound lies in its combination of the cyclohexyl and pyrazole moieties, which provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-[(4-methylcyclohexyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13-14/h6-7,9-10H,2-5,8H2,1H3,(H2,12,13)

InChI Key

GHOIFTSEXONJMN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CN2C=CC(=N2)N

Origin of Product

United States

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